N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13(2)9-10-20-16-7-6-15(12-14(16)5-8-17(20)21)19-25(22,23)18-4-3-11-24-18/h3-4,6-7,11-13,19H,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQZZOBOVPMTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Introduction of the Isopentyl Side Chain: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a strong base such as sodium hydride.
Sulfonamide Formation: The thiophene-2-sulfonamide group is introduced through a sulfonation reaction, where thiophene is treated with chlorosulfonic acid, followed by reaction with ammonia to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The sulfonamide group is known for its antibacterial properties, and modifications of the quinoline core can lead to compounds with enhanced pharmacological activities.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
The following analysis compares N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide with structurally related compounds, focusing on substituent effects, synthetic methodologies, and inferred biological relevance.
Substituent Variations in the Tetrahydroquinolinone Core
Key Observations :
- The isopentyl group in the target compound likely increases lipophilicity compared to polar substituents like pyrrolidinyl or piperidinyl groups in analogs (e.g., Compounds 28–35). This may influence membrane permeability or metabolic stability .
- Sulfonamide vs.
- Chiral Separation : Compounds like 35 require advanced purification techniques (e.g., SFC with chiralpak AD-H columns) due to stereochemical complexity, a consideration absent in the achiral isopentyl-substituted target compound .
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core which is linked to a thiophene ring and a sulfonamide group. The general molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity of this compound suggests diverse interactions with biological systems.
1. Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The sulfonamide moiety is particularly noted for its antibacterial properties. In vitro studies have shown that derivatives of tetrahydroquinolines can inhibit bacterial growth effectively.
2. Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. Compounds related to tetrahydroquinoline have been shown to modulate neuroinflammatory pathways and could be beneficial in treating cognitive disorders. The interaction with specific molecular targets may influence enzyme activity or receptor binding associated with neuroprotection.
3. Cannabinoid Receptor Modulation
There is evidence that similar compounds can act as modulators of cannabinoid receptors, potentially affecting appetite regulation and metabolic processes. This activity positions the compound as a candidate for further research in metabolic disorders.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Ring : This step often involves electrophilic substitution reactions where thiophene derivatives are used.
- Sulfonamide Formation : The final step usually entails the reaction of an amine with a sulfonyl chloride to yield the sulfonamide group.
These synthetic routes allow for modifications that can enhance biological activity or selectivity against specific targets.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Neuroprotective | Modulation of neuroinflammatory pathways | |
| Cannabinoid Modulation | Potential effects on metabolic processes |
Case Study 1: Antimicrobial Efficacy
In a study assessing various tetrahydroquinoline derivatives, it was found that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 2: Neuroprotection
A separate investigation into the neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests its potential application in treating neurodegenerative diseases.
Q & A
Basic: What are the key synthetic strategies for preparing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Construction of the tetrahydroquinoline core via cyclization of substituted aniline derivatives. For example, Friedländer annulation or Pictet-Spengler reactions are common for generating the 1,2,3,4-tetrahydroquinoline scaffold .
- Step 2: Introduction of the isopentyl group at position 1 using alkylation or reductive amination. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products .
- Step 3: Sulfonamide coupling at position 6. Thiophene-2-sulfonyl chloride is reacted with the amino group of the tetrahydroquinoline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures high purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
SAR studies should focus on:
- Core Modifications: Varying the substituents on the tetrahydroquinoline ring (e.g., electron-withdrawing/donating groups at position 2-oxo) to assess effects on target binding .
- Sulfonamide Variations: Replacing thiophene-2-sulfonamide with other sulfonamide groups (e.g., benzene, naphthalene) to evaluate changes in solubility and target affinity .
- Isopentyl Chain Optimization: Testing shorter or branched alkyl chains to balance lipophilicity and metabolic stability .
- Biological Assays: Use orthogonal assays (e.g., enzyme inhibition, cell viability, and in silico docking) to correlate structural changes with activity .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the tetrahydroquinoline core and sulfonamide linkage .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic patterns .
- HPLC: Quantifies purity and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography: Resolves 3D conformation of the molecule, critical for understanding pharmacophore interactions .
Advanced: What computational methods are used to predict interactions between this compound and biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes/receptors (e.g., kinases, G-protein-coupled receptors) using crystal structures of homologous proteins .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in explicit solvent) to identify key residues for binding .
- Pharmacophore Modeling: Aligns structural features (e.g., sulfonamide’s hydrogen-bond acceptor) with known active compounds to prioritize analogs .
Basic: How is the compound’s stability evaluated under physiological conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The sulfonamide group may hydrolyze under acidic conditions, requiring formulation adjustments .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures .
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation, particularly for the thiophene moiety .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Assay Validation: Confirm consistency in assay protocols (e.g., cell lines, enzyme sources, incubation times). For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .
- Compound Integrity: Re-analyze stored samples via HPLC and NMR to rule out degradation .
- Orthogonal Models: Use in vitro (e.g., primary cells) and in vivo models to cross-verify activity. For instance, anti-inflammatory effects observed in macrophages should be tested in murine inflammation models .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
- Kinase Inhibition: The sulfonamide group and tetrahydroquinoline core resemble inhibitors of tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., CDK2) .
- G-protein-coupled Receptors (GPCRs): The tetrahydroquinoline moiety may interact with adrenergic or serotonin receptors due to structural similarity to known ligands .
- Antimicrobial Targets: Thiophene sulfonamides are known to inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis .
Advanced: What strategies mitigate off-target effects during preclinical development?
Answer:
- Selectivity Screening: Profile the compound against panels of related targets (e.g., kinase family members) to identify selectivity windows .
- Prodrug Design: Modify the sulfonamide or isopentyl group to reduce non-specific binding. For example, ester prodrugs can improve tissue specificity .
- Metabolite Identification: Use LC-MS/MS to characterize metabolites and eliminate analogs prone to toxic byproducts .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent oxidation of the thiophene ring .
- Humidity: Use desiccants to avoid hydrolysis of the sulfonamide group .
- Light Protection: Amber vials or foil wrapping prevent photodegradation .
Advanced: How can in silico ADMET predictions guide further optimization?
Answer:
- Tools: SwissADME or ADMET Predictor estimates properties like logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition .
- Blood-Brain Barrier (BBB) Penetration: Adjust the isopentyl chain’s hydrophobicity to modulate CNS availability .
- hERG Liability: Predict cardiac toxicity using QSAR models and prioritize analogs with low hERG channel affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
